E3 Ligase Ligand-linker Conjugate 28 E3 Ligase Ligand-linker Conjugate 28
Brand Name: Vulcanchem
CAS No.:
VCID: VC16614736
InChI: InChI=1S/C26H33N5O6/c1-26(2,3)37-25(36)30-14-16(15-30)13-28-8-10-29(11-9-28)17-4-5-18-19(12-17)24(35)31(23(18)34)20-6-7-21(32)27-22(20)33/h4-5,12,16,20H,6-11,13-15H2,1-3H3,(H,27,32,33)
SMILES:
Molecular Formula: C26H33N5O6
Molecular Weight: 511.6 g/mol

E3 Ligase Ligand-linker Conjugate 28

CAS No.:

Cat. No.: VC16614736

Molecular Formula: C26H33N5O6

Molecular Weight: 511.6 g/mol

* For research use only. Not for human or veterinary use.

E3 Ligase Ligand-linker Conjugate 28 -

Specification

Molecular Formula C26H33N5O6
Molecular Weight 511.6 g/mol
IUPAC Name tert-butyl 3-[[4-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperazin-1-yl]methyl]azetidine-1-carboxylate
Standard InChI InChI=1S/C26H33N5O6/c1-26(2,3)37-25(36)30-14-16(15-30)13-28-8-10-29(11-9-28)17-4-5-18-19(12-17)24(35)31(23(18)34)20-6-7-21(32)27-22(20)33/h4-5,12,16,20H,6-11,13-15H2,1-3H3,(H,27,32,33)
Standard InChI Key QHHHARJMVKARQS-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CC(C1)CN2CCN(CC2)C3=CC4=C(C=C3)C(=O)N(C4=O)C5CCC(=O)NC5=O

Introduction

Structural Composition of E3 Ligase Ligand-linker Conjugate 28

E3 Ligase Ligand-linker Conjugate 28 belongs to a class of bifunctional molecules designed to bridge an E3 ubiquitin ligase ligand and a target protein-binding moiety through a chemically tunable linker. Based on analogous compounds such as E3 Ligase Ligand-linker Conjugate 116 (T200145) and Me-(S,R,S)-AHPC-PEG2-OTs (T201734), Conjugate 28 likely comprises three core components:

Table 1: Hypothetical Structural Features of E3 Ligase Ligand-linker Conjugate 28

ComponentLikely CharacteristicsExample from Analogous Conjugates
E3 Ligase LigandThalidomide derivative (e.g., lenalidomide analog)Cereblon Ligand-Linker Conjugates 2 TFA (T7757)
Linker ChemistryPEG or piperazine-based spacerMe-(S,R,S)-AHPC-PEG2-OTs (T201734)
Target Binding MoietyUndisclosed; potentially tailored for oncoproteinsSMARCA2/4-degrader-28 (T200145)

Mechanism of Action in Targeted Protein Degradation

The therapeutic utility of Conjugate 28 arises from its ability to induce ubiquitination and subsequent proteasomal degradation of specific proteins. The mechanism unfolds in three stages:

  • Ternary Complex Formation: Conjugate 28 simultaneously binds the E3 ligase (via its CRBN ligand) and the target protein, creating a proximity-induced ubiquitination platform. This step is highly dependent on linker length and rigidity, which optimize spatial alignment .

  • Ubiquitin Transfer: The E3 ligase recruits an E2 ubiquitin-conjugating enzyme to transfer ubiquitin molecules to lysine residues on the target protein. Cereblon’s role in this process is well-documented in PROTACs like Thalidomide-O-amido-C6-NH2 (T39361), which facilitate polyubiquitination .

  • Proteasomal Degradation: Polyubiquitinated targets are recognized by the 26S proteasome, leading to their proteolytic breakdown. This event is irreversible, offering a catalytic advantage over traditional occupancy-driven inhibitors .

ConjugateE3 Ligase LigandLinkerTarget ProteinApplication
Conjugate 28Thalidomide-basedPEG/piperazineUndisclosedResearch-grade PROTAC
Conjugate 116 (T200145)CRBN ligandNot specifiedSMARCA2/4Oncology research
Me-(S,R,S)-AHPC-PEG2-OTs (T201734)VHL ligandPEG2HIF-1αHypoxia pathway modulation

Challenges and Future Directions

Despite its promise, Conjugate 28 faces challenges common to PROTACs:

  • Pharmacokinetic Optimization: Linker hydrophilicity and length impact cell permeability and bioavailability. PEG-based linkers, while improving solubility, may limit blood-brain barrier penetration .

  • Off-Target Effects: Cereblon’s endogenous substrates (e.g., IKZF1/3) risk unintended degradation, necessitating rigorous selectivity profiling .

  • Synthetic Complexity: Multi-step synthesis of conjugates, as seen in (3S)Lenalidomide-piperazine-C-piperidine (T201749), complicates large-scale production .

Future research should prioritize:

  • Linker Diversification: Exploring non-PEG linkers (e.g., alkyl chains, click chemistry-compatible groups) to enhance stability and tissue distribution.

  • Target Expansion: Validating Conjugate 28 against emerging targets in neurodegeneration, inflammation, and infectious diseases.

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